molecular formula C11H11ClOS B13637020 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one

Cat. No.: B13637020
M. Wt: 226.72 g/mol
InChI Key: YJKQWWANOFUXNF-UHFFFAOYSA-N
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Description

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one is an organic compound that features a cyclopropyl group attached to an ethanone moiety, with a 3-chlorophenylthio substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one typically involves the reaction of 3-chlorothiophenol with a cyclopropyl ketone under suitable conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the thiol, followed by nucleophilic substitution on the cyclopropyl ketone.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted phenylthio derivatives.

Scientific Research Applications

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Thiophene derivatives: Compounds with a thiophene ring exhibit similar properties and applications.

    Thiazole derivatives: These compounds also contain sulfur and have diverse biological activities.

Uniqueness

2-((3-Chlorophenyl)thio)-1-cyclopropylethan-1-one is unique due to its specific structure, which combines a cyclopropyl group with a 3-chlorophenylthio substituent. This unique combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H11ClOS

Molecular Weight

226.72 g/mol

IUPAC Name

2-(3-chlorophenyl)sulfanyl-1-cyclopropylethanone

InChI

InChI=1S/C11H11ClOS/c12-9-2-1-3-10(6-9)14-7-11(13)8-4-5-8/h1-3,6,8H,4-5,7H2

InChI Key

YJKQWWANOFUXNF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)CSC2=CC(=CC=C2)Cl

Origin of Product

United States

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